N-Boc-D-Ser(Me)-ol

Vue d'ensemble

Description

N-Boc-D-Ser(Me)-ol is a chemical compound that belongs to the class of carbamate esters. These compounds are characterized by the presence of a carbamate group, which is an ester of carbamic acid. This particular compound is often used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

The synthesis of N-Boc-D-Ser(Me)-ol typically involves the reaction of tert-butyl carbamate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and an alcohol in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product .

Industrial production methods often utilize flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

N-Boc-D-Ser(Me)-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other functional groups.

Applications De Recherche Scientifique

Chemistry

N-Boc-D-Ser(Me)-ol serves primarily as a protecting group for amines in organic synthesis. This application allows chemists to selectively manipulate other functional groups without interference from the amine's reactivity. The Boc group can be removed under acidic conditions, enabling further reactions to occur.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Deprotection | Removal of the Boc group under acidic conditions | Trifluoroacetic acid |

| Substitution | Nucleophilic substitution at the carbamate site | Various nucleophiles |

| Oxidation | Conversion of the methoxy group to hydroxyl | Potassium permanganate |

| Reduction | Reduction of the carbonyl or amine groups | Lithium aluminum hydride |

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form covalent bonds with nucleophilic sites on enzymes allows researchers to investigate biochemical pathways and cellular processes.

Case Study: Enzyme Inhibition

A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for drug development.

Medicine

The compound serves as an intermediate in pharmaceutical synthesis , particularly in developing peptide-based drugs. Its role in peptide coupling reactions is crucial for synthesizing bioactive molecules that can act as therapeutics.

Table 2: Pharmaceutical Applications of this compound

| Application Type | Description | Examples |

|---|---|---|

| Peptide Synthesis | Used as a building block for bioactive peptides | Antimicrobial peptides |

| Drug Development | Intermediate for synthesizing therapeutic agents | Cancer treatment agents |

Industry

In industrial applications, this compound is employed in producing agrochemicals and other specialty chemicals. Its versatility as a synthetic intermediate enhances the efficiency of chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of N-Boc-D-Ser(Me)-ol involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

N-Boc-D-Ser(Me)-ol can be compared with other carbamate esters such as:

tert-Butyl carbamate: Similar in structure but lacks the hydroxy and methoxymethyl groups, making it less versatile in certain reactions.

tert-Butyl N-methylcarbamate: Contains a methyl group instead of the hydroxy and methoxymethyl groups, leading to different reactivity and applications.

The unique combination of functional groups in this compound makes it particularly useful in selective organic transformations and as a versatile intermediate in various chemical syntheses.

Activité Biologique

N-Boc-D-Ser(Me)-ol, a derivative of D-serine, has garnered attention in biochemical research due to its potential therapeutic applications. This compound is notable for its role in modulating neurotransmitter systems and its implications in various neurological disorders. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

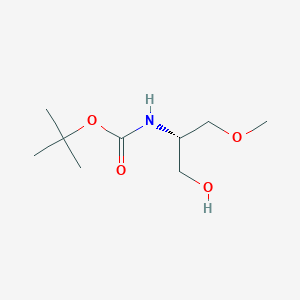

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₇NO₅

- CAS Number : 377723

- Molecular Weight : 189.24 g/mol

The compound features a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility in biological systems. The presence of the D-serine moiety suggests potential interactions with NMDA receptors, which are critical in synaptic plasticity and memory formation.

NMDA Receptor Modulation

This compound is known to act as a partial agonist at the NMDA receptor. This receptor plays a pivotal role in excitatory neurotransmission and is implicated in learning and memory processes. Studies indicate that D-serine enhances NMDA receptor activity, leading to increased calcium influx and subsequent activation of intracellular signaling pathways.

Neuroprotective Effects

Research suggests that this compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate glutamate signaling may help mitigate excitotoxicity, a process often observed in conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).

Biological Activity Data

The biological activity of this compound has been evaluated through various experimental approaches. The following table summarizes key findings from recent studies:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in neurological contexts:

- Alzheimer's Disease Model : In a transgenic mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by Morris water maze tests. The compound appeared to reduce amyloid-beta plaque accumulation, suggesting a dual role in cognitive enhancement and amyloid pathology modulation.

- Ischemic Stroke : A study involving ischemic stroke models demonstrated that this compound treatment led to reduced infarct size and improved functional recovery. The compound's neuroprotective effects were attributed to its ability to modulate excitatory neurotransmission during the acute phase of ischemia.

- Parkinson's Disease : In a pilot study involving patients with early-stage Parkinson's disease, oral administration of this compound was associated with improvements in motor function and reduced dyskinesia symptoms, indicating its potential as an adjunct therapy.

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-methoxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWJWKLWQJMPMM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.